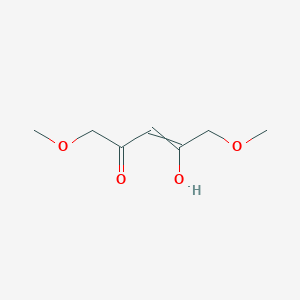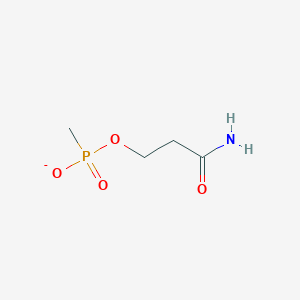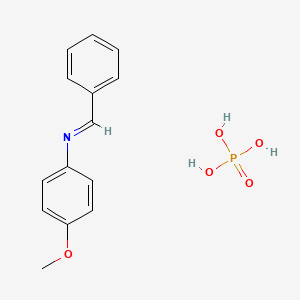![molecular formula C20H17ClO3 B14515312 Benzoic acid;2-[(4-chlorophenyl)methyl]phenol CAS No. 62707-04-4](/img/structure/B14515312.png)
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol is an organic compound that features both a benzoic acid and a phenol group The presence of a chlorophenyl group attached to the phenol ring adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol typically involves the following steps:
Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with chloromethyl benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the chlorophenyl group reacts with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Formation of Benzoic Acid: The benzoic acid group can be introduced through the oxidation of a methyl group attached to the benzene ring using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The benzoic acid group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Benzyl alcohol
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2-[(4-chlorophenyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid group can participate in acid-base reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: Lacks the benzoic acid and chlorophenyl groups.
Benzoic Acid: Lacks the phenol and chlorophenyl groups.
Chlorophenol: Lacks the benzoic acid group.
Eigenschaften
CAS-Nummer |
62707-04-4 |
|---|---|
Molekularformel |
C20H17ClO3 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
benzoic acid;2-[(4-chlorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO.C7H6O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9) |
InChI-Schlüssel |
YIXZDJXOUMDXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)





![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol](/img/structure/B14515282.png)
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)


